molecular formula C16H18FN3O2S B2576545 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine CAS No. 339104-35-7

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine

Cat. No.: B2576545
CAS No.: 339104-35-7
M. Wt: 335.4
InChI Key: JHHQQARUOFZRIL-UHFFFAOYSA-N
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Description

N-{2-[(4-Fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridinamine core, a nitro group, and a sulfur-containing 4-fluorobenzyl side chain. The 4-fluorobenzyl moiety is a recognized pharmacophore, a component that can be critical for biological activity, and is frequently explored in the development of new therapeutic agents . Compounds with similar structural features are often investigated for their potential as kinase inhibitors or antimicrobial agents . The presence of the nitro group offers a versatile handle for further synthetic modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling. Key Research Applications: • Medicinal Chemistry: Serves as a key intermediate or building block in the synthesis of more complex molecules for biological screening. • SAR Studies: The compound can be used to explore how variations in the core structure affect interactions with biological targets. • Chemical Biology: May be utilized as a tool compound to probe biological pathways and processes. NOTE: Specific data on this compound's mechanism of action, spectral properties (NMR, MS), and solubility are currently not available in the searched literature and must be determined by the researcher or obtained from other sources.

Properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-16(2,23-10-12-5-7-13(17)8-6-12)11-19-15-14(20(21)22)4-3-9-18-15/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHQQARUOFZRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=CC=N1)[N+](=O)[O-])SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine typically involves multiple steps. One common method starts with the preparation of the 4-fluorobenzyl sulfanyl intermediate, which is then reacted with a 2-methylpropyl group under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine has been explored for its potential therapeutic properties:

  • Anti-inflammatory Activity: Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory diseases .
  • Antimicrobial Effects: Related compounds have demonstrated broad-spectrum antibacterial activity against various pathogens, suggesting that this compound may also possess antimicrobial properties .

Biological Research

The compound is under investigation as a biochemical probe to study enzyme interactions:

  • Tyrosinase Inhibition: Research indicates that compounds containing the 4-fluorobenzyl moiety can inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders .
  • Mechanism of Action: The nitro group can participate in redox reactions, while the sulfanyl group may form covalent bonds with thiol groups in proteins, potentially altering their function .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity Assessment: A study on related nitro-containing compounds demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting that this compound could exhibit similar effects .
  • Safety Profile Evaluations: Preliminary assessments indicate low toxicity in vitro for similar compounds, supporting further development as therapeutic agents .

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Functional Overview of Comparable Compounds

Compound Name Core Structure Key Substituents Functional Groups Reported Biological Activity Reference
Target Compound Pyridine 3-nitro, 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl Nitro, sulfanyl, fluorobenzyl Hypothesized TP inhibition (inferred) N/A
5-Chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil (TPI) Uracil 5-chloro, 6-[1-(2-iminopyrrolidinyl)methyl] Chloro, iminopyrrolidinyl Thymidine phosphorylase (TP) inhibition; anti-angiogenic, pro-apoptotic
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Thiazole + nitrofuran 5-nitro-2-furyl, formamide Nitrofuryl, thiazole Potent urinary bladder carcinogen
IP-5 (Imidazo[1,2-a]pyridine derivative) Imidazo[1,2-a]pyridine 4-fluorophenyl, isopropyl Fluorophenyl, imidazole Kinase inhibition (speculative)
Pyrido[2,3-b]pyrazine derivative Pyrido[2,3-b]pyrazine 4-fluorophenyl, isopropylamine Fluorophenyl, pyrazine p38 MAP kinase inhibition

Mechanistic and Functional Differences

Nitro Group Positioning and Bioactivity The target compound’s nitro group at position 3 on pyridine contrasts with the 5-nitro-2-furyl group in the carcinogen from . While nitro groups often contribute to bioactivation (e.g., generating reactive metabolites in carcinogens ), their placement on aromatic heterocycles like pyridine (target compound) versus furan () may alter toxicity profiles. Pyridine’s inherent stability and electron-withdrawing nature could mitigate genotoxicity compared to furan derivatives.

Fluorine Substitution and Pharmacokinetics The 4-fluorobenzyl group in the target compound mirrors fluorine substitutions in IP-5 () and the pyrido[2,3-b]pyrazine derivative (). Fluorine enhances metabolic stability and binding affinity in kinase inhibitors , suggesting the target compound may exhibit improved bioavailability compared to non-fluorinated analogs.

Sulfanyl Linker vs. Heterocyclic Cores The sulfanyl-propyl chain in the target compound differs from the iminopyrrolidinyl group in the TPI () and the pyrazine core in . However, the TPI’s uracil core with a chloro-iminopyrrolidinyl motif likely offers stronger TP affinity due to direct interactions with the enzyme’s active site .

Biological Activity

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine, with the chemical formula C16H18FN3O2S, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.

  • Molecular Weight : 335.4 g/mol
  • CAS Number : 339104-35-7
  • Purity : >90% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and functional group modifications. Specific synthetic pathways have not been detailed in the available literature but are essential for producing compounds with desired biological activities.

Antimicrobial Effects

The biological evaluation of related compounds indicates potential antimicrobial activity. For example, nitro-containing compounds have demonstrated broad-spectrum antibacterial effects against various strains of bacteria, including Mycobacterium tuberculosis . While direct studies on this compound are scarce, its structural analogs suggest a promising antimicrobial profile.

The proposed mechanism for compounds like this compound involves interference with critical biochemical pathways in target cells. For instance, nitro groups in similar structures are known to participate in redox reactions that can lead to cellular damage or apoptosis in cancer cells .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityFindings
Various nitro derivativesAntibacterialExhibited MIC values ranging from 4 to 64 μg/mL against M. tuberculosis
5-phenylselenenyl derivativesAnticancerPoor inhibitors against resistant leukemia cell lines
Pyridine derivativesAntitumorSignificant cytotoxicity against multiple cancer cell lines

Safety Profile

Preliminary safety assessments for related compounds suggest a favorable profile with low toxicity in vitro. For example, studies on similar nitro-substituted compounds have shown minimal cytotoxicity in Vero cell lines, indicating potential for further development as therapeutic agents .

Q & A

Q. What QSAR models predict substituent effects on activity?

  • Answer : 3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic fields. Train models with 50+ analogs; cross-validate (q² >0.6) and test external sets (R² >0.8). Fluorine’s Hammett σₚ (~0.06) correlates with enhanced binding .

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